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Abstract
OD36 is a potent, cell-permeable, and selective dual inhibitor of Receptor-Interacting Protein

Kinase 2 (RIPK2) and Activin receptor-like kinase 2 (ALK2). This macrocyclic compound

demonstrates significant therapeutic potential in preclinical models of inflammatory diseases

and fibrodysplasia ossificans progressiva (FOP). By targeting both the RIPK2 and ALK2

signaling pathways, OD36 effectively modulates key drivers of inflammation and heterotopic

ossification. This document provides a comprehensive overview of the mechanism of action of

OD36, including its effects on downstream signaling cascades, quantitative biochemical and

cellular activity, and detailed experimental protocols for key assays.

Introduction
OD36 is a macrocyclic pyrazolopyrimidine derivative that has emerged as a significant

research tool and potential therapeutic agent due to its dual inhibitory activity against RIPK2

and ALK2. RIPK2 is a crucial serine/threonine kinase that mediates signaling from the

intracellular pattern recognition receptors NOD1 and NOD2, leading to the activation of NF-κB

and MAPK pathways and the subsequent production of pro-inflammatory cytokines.

Dysregulation of the NOD2-RIPK2 signaling axis is implicated in a variety of inflammatory

conditions, including Crohn's disease.
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ALK2, also known as Activin A receptor type 1 (ACVR1), is a bone morphogenetic protein

(BMP) type I receptor. Gain-of-function mutations in the ACVR1 gene are the primary cause of

the rare and debilitating genetic disorder, fibrodysplasia ossificans progressiva (FOP), which is

characterized by progressive heterotopic ossification. These mutations render the ALK2

receptor sensitive to activation by Activin A, leading to aberrant downstream Smad signaling

and subsequent bone formation in soft tissues. OD36 has been shown to potently inhibit both

wild-type and mutant ALK2.

This guide will provide a detailed examination of the biochemical and cellular pharmacology of

OD36, its impact on key signaling pathways, and the experimental methodologies used to

characterize its activity.

Mechanism of Action
OD36 exerts its biological effects by competitively binding to the ATP-binding pockets of RIPK2

and ALK2, thereby inhibiting their kinase activity. This dual inhibition leads to the downstream

suppression of distinct signaling pathways critical for inflammatory responses and osteogenic

differentiation.

Inhibition of the RIPK2 Signaling Pathway
In the context of innate immunity, bacterial muramyl dipeptide (MDP) is recognized by the

intracellular sensor NOD2, which then recruits and activates RIPK2. The kinase activity of

RIPK2 is essential for the subsequent activation of the NF-κB and MAPK signaling pathways.

OD36 directly inhibits the autophosphorylation of RIPK2, a critical step in its activation. This

blockade prevents the downstream phosphorylation of IKKα/β and MAP kinases (p38, JNK,

and ERK), ultimately leading to the suppression of pro-inflammatory gene expression.
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Caption: OD36 inhibits the MDP-induced RIPK2 signaling pathway.
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Inhibition of the ALK2 Signaling Pathway
In FOP, a mutated ALK2 receptor is aberrantly activated by Activin A. This leads to the

phosphorylation of the downstream signaling molecules Smad1 and Smad5. The

phosphorylated Smad1/5 complex then associates with Smad4 and translocates to the

nucleus, where it activates the transcription of osteogenic genes, such as ID1 and ID3, driving

heterotopic bone formation. OD36 inhibits the kinase activity of both wild-type and the

constitutively active mutant ALK2 (R206H).[1] This inhibition prevents the phosphorylation of

Smad1/5, thereby blocking the downstream signaling cascade that leads to osteogenic

differentiation.[1]
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Caption: OD36 inhibits the Activin A-induced ALK2 signaling pathway.
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Quantitative Data
The inhibitory activity of OD36 has been characterized through various biochemical and cellular

assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Activity of OD36
Target Assay Type IC50 (nM) Kd (nM) Reference

RIPK2 Kinase Assay 5.3 - [1]

ALK2 (wild-type) Kinase Assay 47 37 [1]

ALK2 (R206H

mutant)
Kinase Assay 22 - [1]

ALK1 Binding Assay - 90 [1]

Table 2: Cellular Activity of OD36
Cell Line

Stimulati
on

Assay Endpoint
Concentr
ation

Effect
Referenc
e

KS483
BMP-6 (50

ng/mL)

Western

Blot
p-Smad1/5 0.1-1 µM

Efficient

inhibition
[1]

FOP

Endothelial

Colony-

Forming

Cells

(ECFCs)

Activin A
Gene

Expression

ID-1 and

ID-3
0.5 µM

Complete

prevention

of

activation

[1]

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.

In Vitro RIPK2 Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of OD36 against

RIPK2.
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Materials:

Recombinant human RIPK2 enzyme

ATP

Substrate peptide (e.g., LRRKtide)

OD36 at various concentrations

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01%

Tween-20)

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

384-well plates

Procedure:

Prepare serial dilutions of OD36 in DMSO and then dilute in kinase buffer.

Add the RIPK2 enzyme to each well of a 384-well plate.

Add the OD36 dilutions to the wells containing the enzyme and incubate for a specified time

(e.g., 10 minutes) at room temperature to allow for compound binding.

Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.

Stop the reaction and measure the amount of ADP produced using a luminescence-based

detection reagent according to the manufacturer's protocol.

Calculate the percentage of inhibition for each OD36 concentration relative to a DMSO

control (0% inhibition) and a no-enzyme control (100% inhibition).

Plot the percentage of inhibition against the logarithm of the OD36 concentration and fit the

data to a four-parameter logistic equation to determine the IC50 value.
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Caption: Workflow for the in vitro RIPK2 kinase assay.
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MDP-Induced Peritonitis in Mice
Objective: To evaluate the in vivo efficacy of OD36 in a model of acute inflammation.

Materials:

C57BL/6 mice

Muramyl dipeptide (MDP)

OD36

Vehicle control (e.g., DMSO/saline)

Phosphate-buffered saline (PBS)

FACS buffer (PBS with 2% FBS)

Antibodies for flow cytometry (e.g., anti-Ly6G for neutrophils, anti-CD3 for lymphocytes)

Procedure:

Administer OD36 (e.g., 6.25 mg/kg) or vehicle control to mice via intraperitoneal (i.p.)

injection.

After a specified pre-treatment time (e.g., 30 minutes), induce peritonitis by i.p. injection of

MDP (e.g., 100 µg per mouse).

At a defined time point post-MDP injection (e.g., 4 hours), euthanize the mice and perform

peritoneal lavage by injecting and then collecting 5-10 mL of cold PBS.

Centrifuge the lavage fluid to pellet the cells.

Resuspend the cells in FACS buffer and count the total number of cells.

Stain the cells with fluorescently labeled antibodies against specific immune cell markers.

Analyze the stained cells by flow cytometry to quantify the number of neutrophils,

lymphocytes, and other immune cell populations in the peritoneal cavity.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/product/b609712?utm_src=pdf-body
https://www.benchchem.com/product/b609712?utm_src=pdf-body
https://www.benchchem.com/product/b609712?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609712?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compare the cell numbers between the OD36-treated and vehicle-treated groups to

determine the effect of OD36 on inflammatory cell recruitment.
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Caption: Workflow for the MDP-induced peritonitis model in mice.

Inhibition of BMP-6-induced p-Smad1/5 in KS483 Cells
Objective: To assess the cellular activity of OD36 in inhibiting ALK2-mediated signaling.

Materials:

KS483 cells (or other suitable cell line expressing ALK2)

Cell culture medium

OD36 at various concentrations

Recombinant human BMP-6

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Primary antibodies (anti-p-Smad1/5, anti-total Smad1)

Secondary antibody (HRP-conjugated)

Chemiluminescent substrate

Procedure:

Seed KS483 cells in multi-well plates and allow them to adhere overnight.

Pre-treat the cells with various concentrations of OD36 or vehicle control for a specified time

(e.g., 1 hour).

Stimulate the cells with BMP-6 (e.g., 50 ng/mL) for a defined period (e.g., 30 minutes).

Wash the cells with cold PBS and lyse them in lysis buffer.

Determine the protein concentration of the lysates.
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Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane and probe with a primary antibody against p-Smad1/5.

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

Detect the signal using a chemiluminescent substrate and an imaging system.

Strip the membrane and re-probe with an antibody against total Smad1 as a loading control.

Quantify the band intensities to determine the level of p-Smad1/5 inhibition by OD36.

Conclusion
OD36 is a potent and selective dual inhibitor of RIPK2 and ALK2 with significant activity in

preclinical models of inflammation and heterotopic ossification. Its mechanism of action

involves the direct inhibition of the kinase activities of these two key signaling proteins, leading

to the suppression of downstream NF-κB/MAPK and Smad1/5 signaling pathways,

respectively. The quantitative data and experimental protocols provided in this guide offer a

comprehensive resource for researchers and drug development professionals working with this

compound and in the fields of inflammatory diseases and FOP. Further investigation into the

therapeutic potential of OD36 and similar dual-target inhibitors is warranted.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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